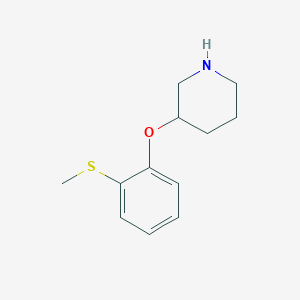

3-(2-(Methylthio)phenoxy)piperidine

Description

BenchChem offers high-quality 3-(2-(Methylthio)phenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Methylthio)phenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

3-(2-methylsulfanylphenoxy)piperidine |

InChI |

InChI=1S/C12H17NOS/c1-15-12-7-3-2-6-11(12)14-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |

InChI Key |

ZEYNPCBTZLBRQG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1OC2CCCNC2 |

Origin of Product |

United States |

Foundational & Exploratory

3-(2-(Methylthio)phenoxy)piperidine chemical structure and properties

An In-depth Technical Guide to 3-(2-(Methylthio)phenoxy)piperidine: Synthesis, Characterization, and Potential Applications

Disclaimer: The compound 3-(2-(Methylthio)phenoxy)piperidine is not extensively documented in publicly accessible scientific literature or chemical databases. This guide provides a comprehensive technical overview based on the established chemistry of its constituent functional groups and analysis of closely related structural analogs. The experimental protocols described herein are proposed methodologies grounded in standard organic chemistry principles and should be regarded as a starting point for research and development.

Introduction and Chemical Identity

3-(2-(Methylthio)phenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring linked via an ether bond at its 3-position to a phenyl ring, which is further substituted with a methylthio group at the ortho-position. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in numerous natural products and pharmaceuticals.[1][2] The thioanisole (methylthiobenzene) moiety is also a key structural element in various biologically active compounds.[3]

The strategic combination of these two pharmacophores suggests that 3-(2-(Methylthio)phenoxy)piperidine may serve as a valuable building block or a candidate molecule in drug discovery, particularly within the realm of central nervous system (CNS) disorders.

Chemical Structure:

-

IUPAC Name: 3-(2-(Methylthio)phenoxy)piperidine

-

Alternative Name: 2-(Piperidin-3-yloxy)thioanisole

-

CAS Number: Not assigned or found in public databases.

Physicochemical and Computed Properties

No experimental data for the physical properties of 3-(2-(Methylthio)phenoxy)piperidine have been reported. The following table summarizes its molecular identity and computationally predicted properties, which are useful for guiding experimental design, such as solvent selection and purification techniques.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₇NOS | (Calculated) |

| Molecular Weight | 223.34 g/mol | (Calculated) |

| XlogP3 | 3.1 | (Predicted, based on analogs like 3-(2-chloro-5-methylphenoxy)piperidine)[4] |

| Topological Polar Surface Area (TPSA) | 38.5 Ų | (Predicted, based on analogs like 3-((2-methoxyphenoxy)methyl)piperidine)[5] |

| Hydrogen Bond Donors | 1 (amine N-H) | (Calculated) |

| Hydrogen Bond Acceptors | 2 (ether O, sulfur S) | (Calculated) |

| Rotatable Bonds | 3 | (Calculated) |

| Predicted Boiling Point | ~330-350 °C | (Estimated, based on structural analogs) |

| Predicted pKa (basic) | ~9.0-9.5 (for piperidine N) | (Estimated, typical for secondary piperidines) |

Proposed Synthesis and Experimental Protocol

The most direct and efficient method for constructing the ether linkage in 3-(2-(Methylthio)phenoxy)piperidine is the Mitsunobu reaction. This reaction is widely used to couple a primary or secondary alcohol with a nucleophile (in this case, a phenol) under mild, neutral conditions using a combination of a phosphine and an azodicarboxylate.

Causality of Method Choice: The Mitsunobu reaction is chosen over alternatives like Williamson ether synthesis for several key reasons:

-

Mild Conditions: It avoids the need for strong bases to deprotonate the phenol or alcohol, which could lead to side reactions.

-

Avoids N-Alkylation: The piperidine nitrogen is a potential nucleophile. Under strongly basic conditions required for other methods, competitive N-arylation could occur. The Mitsunobu mechanism favors O-alkylation of the phenol.

-

High Functional Group Tolerance: The reaction is compatible with the thioether group present in the molecule.

The proposed synthetic pathway involves the reaction of commercially available N-Boc-3-hydroxypiperidine with 2-(methylthio)phenol, followed by deprotection of the Boc group.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-3-(2-(methylthio)phenoxy)piperidine

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of alcohol).

-

Reagent Addition: Add N-Boc-3-hydroxypiperidine (1.0 eq.), 2-(methylthio)phenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.). Cool the resulting solution to 0°C in an ice bath.

-

Reaction Initiation: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the protected product, N-Boc-3-(2-(methylthio)phenoxy)piperidine.

Step 2: Synthesis of 3-(2-(Methylthio)phenoxy)piperidine (Final Product)

-

Deprotection: Dissolve the purified N-Boc protected intermediate from Step 1 in dichloromethane (DCM, 5 mL/mmol).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10 eq.) to the solution and stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-(2-(Methylthio)phenoxy)piperidine. Further purification can be achieved via chromatography or crystallization if necessary.

Potential Pharmacological Relevance

The structural motifs within 3-(2-(Methylthio)phenoxy)piperidine suggest potential bioactivity, making it a compound of interest for researchers in drug development.

-

Piperidine Core: The piperidine ring is a cornerstone of neuropharmacology, found in drugs targeting a wide array of CNS receptors and transporters.[2][] Its inclusion provides a three-dimensional structure that can facilitate precise interactions within biological binding pockets.

-

Phenoxy-piperidine Linkage: Structurally related compounds have shown potential as CNS agents. For example, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives were synthesized and evaluated for antidepressant activity, showing effects comparable to the drug viloxazine.[7] This suggests that the phenoxy-piperidine scaffold may interact with biogenic amine systems, such as serotonin and norepinephrine transporters.

-

Thioanisole Moiety: The methylthio group can influence a molecule's metabolic stability and lipophilicity, and it can participate in specific interactions (e.g., with sulfur-containing amino acid residues) in protein targets.

Caption: Logical connections between structure and potential bioactivity.

Safety and Handling

As 3-(2-(Methylthio)phenoxy)piperidine is a novel research chemical, no specific toxicity data is available. Standard laboratory safety protocols for handling chemicals of unknown toxicity must be strictly followed:

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any potential dust or vapors.

-

Precautionary Statements (Inferred from Precursors): Precursors like 3-hydroxypiperidine are classified as skin and eye irritants. Thiophenols are often toxic and have a strong, unpleasant odor. Assume the final product carries similar or unknown hazards.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

References

-

PubChem. 3-(2-Chloro-5-methylphenoxy)piperidine. National Center for Biotechnology Information. [Link]

-

Coppola, G. M., & Damon, R. E. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225. [Link]

-

Kaur, H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1397. [Link]

-

Defense Technical Information Center. (1993). Piperidine Synthesis. [Link]

- Google Patents. (2017).

-

Rubtsov, A. E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1645. [Link]

- Google Patents. (1990).

-

Wikipedia. Thioanisole. [Link]

-

White Rose eTheses Online. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 304. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioanisole - Wikipedia [en.wikipedia.org]

- 4. 3-(2-Chloro-5-methylphenoxy)piperidine | C12H16ClNO | CID 24212031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Binding Affinity of 3-(2-(Methylthio)phenoxy)piperidine: A Methodological Guide

A Senior Application Scientist's Guide to Computational Target Engagement

Foreword

In modern drug discovery, the ability to rapidly and accurately predict how a novel chemical entity will interact with a biological target is paramount. In silico techniques, which use computational methods to simulate and analyze molecular interactions, have become indispensable tools for prioritizing candidates, optimizing lead compounds, and elucidating mechanisms of action before committing to costly and time-intensive laboratory synthesis and testing.[1][2][3] This guide provides an in-depth, technical walkthrough of a comprehensive in silico workflow to determine the binding affinity of a novel compound, using 3-(2-(Methylthio)phenoxy)piperidine as a case study.

This molecule, featuring a piperidine ring—a prevalent scaffold in pharmaceuticals[4][5][6]—connected to a methylthio-substituted phenoxy group, represents a typical starting point in a discovery campaign. Due to the limited public data on this specific compound, this document serves as a methodological blueprint. It is designed for researchers, computational chemists, and drug development professionals to illustrate how to approach the binding affinity prediction for a new molecule against a plausible, selected biological target. Our narrative will emphasize the causality behind each procedural choice, ensuring a protocol that is not just a series of steps, but a self-validating system grounded in established scientific principles.

Strategic Foundation: Target Selection and Rationale

The journey begins not with the ligand, but with its potential biological partner. The chemical structure of 3-(2-(Methylthio)phenoxy)piperidine offers clues for selecting a hypothetical, yet scientifically sound, target.

Scaffolding Analysis and Hypothesis Generation

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable physicochemical and pharmacokinetic properties.[4] It is particularly prominent in drugs targeting the Central Nervous System (CNS) by interacting with neurotransmitter receptors and transporters.[6] The phenoxy linker and its substitutions also guide our hypothesis. Given these features, a plausible target class would be G-Protein Coupled Receptors (GPCRs) , specifically a monoamine receptor such as a dopamine or serotonin receptor.

For this guide, we will proceed with the Human Dopamine D2 Receptor (D2R) as our hypothetical target. D2R is a well-characterized GPCR, critically involved in neurological and psychiatric conditions, and its structure has been resolved, providing a high-quality template for computational studies.

The Computational Workflow: From Structure to Affinity

Our investigation will follow a multi-step process, beginning with a rapid, static prediction and progressively moving to more computationally intensive, dynamic, and accurate methods. This tiered approach is a best practice in computational drug design, balancing speed with rigor.[[“]]

Protocol: Ligand Preparation

The first step is to convert the 2D representation of our ligand into a stable, low-energy 3D conformation suitable for simulation.

Objective: To generate a high-quality, energy-minimized 3D structure of 3-(2-(Methylthio)phenoxy)piperidine.

Methodology:

-

Obtain SMILES String: The canonical SMILES (Simplified Molecular-Input Line-Entry System) for the ligand is CSCC1=CC=CC=C1OC2CCCNC2.

-

Generate 3D Coordinates: Use a tool like Open Babel or RDKit to convert the SMILES string into an initial 3D structure.

-

Assign Force Field Parameters: Assign a molecular mechanics force field, such as the General Amber Force Field (GAFF), which is optimized for small organic molecules. This step is critical for accurately describing the intramolecular forces.

-

Energy Minimization: Perform a robust energy minimization using a method like the conjugate gradient algorithm. This process relaxes the structure into a low-energy conformational state.

-

Output Format: Save the final structure in a .mol2 or .pdbqt format, which contains the 3D coordinates and partial charges required for docking software.

Protocol: Receptor Preparation

A high-resolution crystal structure of the target protein is the foundation of a reliable docking study.

Objective: To clean and prepare the Dopamine D2 Receptor (PDB ID: 6CM4) for docking.

Methodology:

-

Download Structure: Obtain the crystal structure from the Protein Data Bank (RCSB PDB).

-

Remove Non-essential Molecules: Delete all water molecules, co-factors, and existing ligands from the PDB file. Their presence can interfere with the docking algorithm.

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them according to the appropriate protonation states at a physiological pH (e.g., pH 7.4). This is crucial for defining correct hydrogen bonding patterns.

-

Assign Partial Charges: Assign atomic partial charges using a force field like CHARMM36 or AMBER.

-

Define the Binding Site: Identify the coordinates of the binding pocket. This can be derived from the position of a co-crystallized ligand in the original PDB file or predicted using pocket-finding algorithms. This defined space, or "grid box," constrains the docking search to the relevant area.

-

Output Format: Convert the prepared protein structure to the .pdbqt format for use with AutoDock Vina.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and estimates the binding affinity of the ligand within the receptor's active site.[8][9][10]

Objective: To dock 3-(2-(Methylthio)phenoxy)piperidine into the D2R binding site and obtain a preliminary binding score.

Methodology:

-

Software Selection: Utilize a widely validated docking program such as AutoDock Vina.

-

Configuration: Create a configuration file specifying the prepared ligand and receptor files, as well as the coordinates and dimensions of the binding site grid box defined in step 2.2.

-

Execution: Run the docking simulation. Vina will exhaustively sample different ligand poses within the grid box, evaluating each based on its scoring function.

-

Analysis of Results: The output will provide several predicted binding poses, ranked by their binding affinity score in kcal/mol. A more negative score indicates a stronger predicted interaction.[2] Analyze the top-scoring pose for key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) using a visualization tool like PyMOL or UCSF Chimera.

Protocol: Molecular Dynamics (MD) Simulation

Docking provides a static picture. MD simulation introduces dynamics, assessing the stability of the predicted protein-ligand complex in a simulated physiological environment.[[“]][11]

Objective: To evaluate the stability of the top-ranked docking pose over time.

Methodology:

-

System Setup (using GROMACS):

-

Merge Coordinates: Combine the protein and the top-ranked ligand pose into a single complex structure file.[12]

-

Topology Generation: Generate a system topology that includes parameters for both the protein (e.g., CHARMM36 force field) and the ligand (e.g., GAFF, generated via a server like CGenFF).[12][13]

-

Solvation: Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a realistic water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove steric clashes.

-

Equilibration: Conduct a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure (NPT) equilibration to stabilize pressure and density.[14] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[12]

-

Production Run: Run the production MD simulation (e.g., for 100 nanoseconds) without restraints. Save the coordinates (trajectory) at regular intervals.

-

-

Analysis: Analyze the trajectory for key metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable RMSD indicates that the complex does not undergo major conformational changes and the binding pose is likely stable.

Protocol: MM/GBSA Binding Free Energy Calculation

This final step provides a more accurate estimation of binding affinity than the docking score by averaging energies over the dynamic trajectory and using a more sophisticated solvation model.[15][16][17]

Objective: To calculate the binding free energy (ΔG_bind) of the complex from the MD trajectory.

Methodology:

-

Trajectory Extraction: Select a series of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

-

Energy Calculation: For each snapshot, the binding free energy is calculated using the following equation:

-

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

ΔE_MM: Changes in molecular mechanics energy (van der Waals and electrostatic interactions) in the gas phase.

-

ΔG_solv: The solvation free energy, calculated using the Generalized Born (GB) model and the Surface Area (SA) model to account for polar and non-polar contributions, respectively.[18]

-

-TΔS: The conformational entropy change upon binding. This term is computationally expensive and is often omitted when comparing a series of similar ligands, as the change is assumed to be comparable.[17][18]

-

-

Averaging: The final reported ΔG_bind is the average of the values calculated across all snapshots.

Data Presentation and Interpretation

Quantitative results from this workflow must be presented clearly to facilitate interpretation and decision-making.

Table 1: Hypothetical In Silico Data Summary

| Method | Metric | Value | Interpretation |

| Molecular Docking | Binding Affinity | -8.9 kcal/mol | Strong initial predicted interaction. |

| Molecular Dynamics | Ligand RMSD | 1.5 ± 0.3 Å | The ligand remains stably bound in the pocket throughout the simulation. |

| MM/GBSA | ΔG_bind | -45.7 ± 5.2 kcal/mol | A more rigorous calculation confirming favorable binding free energy. |

Expert Insights:

-

A docking score below -7.0 kcal/mol is generally considered a good starting point.

-

A ligand RMSD below 2.0 Å during an MD simulation suggests a stable binding mode.

-

The MM/GBSA value provides a more reliable estimate for ranking compounds than the docking score, as it accounts for solvent effects and protein-ligand dynamics.[16][18]

Conclusion and Forward Look

This guide has detailed a robust, multi-tiered computational workflow for predicting the binding affinity of a novel compound, 3-(2-(Methylthio)phenoxy)piperidine, to a hypothetical but plausible biological target, the Dopamine D2 Receptor. By progressing from rapid molecular docking to rigorous molecular dynamics and free energy calculations, this methodology provides a comprehensive and increasingly accurate picture of the molecular recognition event.

The results generated through this process—the predicted binding pose, the key intermolecular interactions, the assessment of complex stability, and the final calculated binding free energy—provide critical, actionable intelligence. This data allows researchers to form strong hypotheses about a compound's potential efficacy and mechanism of action, guiding decisions on which molecules to prioritize for synthesis and advance to in vitro and in vivo validation. This self-validating, scientifically grounded in silico approach is a cornerstone of efficient and effective modern drug discovery.

References

Sources

- 1. From Proteins to Ligands: Decoding Deep Learning Methods for Binding Affinity Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. consensus.app [consensus.app]

- 8. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p..., published on Nov 27, 2025 [protocols.io]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. youtube.com [youtube.com]

- 14. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peng-lab.org [peng-lab.org]

- 17. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GIL [genomatics.net]

Methodological & Application

Application Note: High-Throughput Screening of Piperidine-Based Ligands

Target Class: G-Protein Coupled Receptors (GPCRs) & Ion Channels Assay Modalities: Functional (Calcium Flux) & Binding (TR-FRET)

Executive Summary & Strategic Rationale

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 20 drug classes, including opioids (fentanyl), antihistamines (loratadine), and antipsychotics (haloperidol). Its prevalence stems from its ability to present substituents in defined vectors, allowing high-affinity interactions with GPCRs and ion channels.

However, the physicochemical properties of piperidines—specifically their high basicity (

This guide details a Dual-Modality Screening Strategy designed to mitigate these artifacts. We utilize a functional Calcium Flux Assay (FLIPR) as the primary screen to capture diverse mechanisms of action (agonism/antagonism), followed by an orthogonal TR-FRET Competition Binding Assay to validate physical target engagement and eliminate false positives caused by compound aggregation or fluorescence interference.

Strategic Considerations for Piperidine Scaffolds

Solubility and Liquid Handling

Piperidines are secondary amines. At physiological pH (7.4), they are predominantly protonated (cationic).

-

The Challenge: While protonation aids aqueous solubility, lipophilic substitutions (common in drug discovery) can drive aggregation. Furthermore, free-base piperidines can react with atmospheric

to form carbamates, or absorb water if stored in DMSO (hygroscopic). -

The Solution:

-

Solvent: Store library stocks in anhydrous DMSO under nitrogen/argon.

-

Plate Selection: Use Polypropylene (PP) for compound storage (low binding) and Polystyrene (PS) non-binding surface (NBS) plates for assay steps to prevent the cationic nitrogen from interacting with negatively charged plastic surfaces.

-

Acoustic Dispensing: Use acoustic droplet ejection (e.g., Echo) rather than tip-based transfer to eliminate "carryover" of sticky lipophilic amines.

-

The "Lysosomotropic" Effect

In cell-based assays (like Calcium Flux), basic lipophilic amines (piperidines) can permeate cell membranes and become trapped in acidic organelles (lysosomes) via protonation. This can cause cell stress or phospholipidosis, mimicking a functional response (false positive).

-

Control: Include a parallel cytotoxicity screen (e.g., CellTiter-Glo) or use short incubation times (<1 hour) for functional readouts to minimize accumulation.

Screening Workflow Visualization

The following diagram outlines the integrated screening campaign, moving from library management to hit validation.

Caption: Integrated HTS workflow for piperidine ligands, branching from acoustic dispensing into functional (FLIPR) and binding (TR-FRET) streams.

Protocol 1: Primary Functional Screen (Calcium Flux)

Objective: Detect agonists/antagonists of Gq-coupled GPCRs (or Gi/Gs coupled via chimeric G-proteins).

Mechanism: Piperidine ligand binding triggers intracellular Calcium (

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing target GPCR +

(promiscuous G-protein). -

Dye: Fluo-8 NW Calcium Assay Kit (higher sensitivity than Fluo-4).

-

Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Inhibitor: Probenecid (prevents dye leakage via anion transporters).

Step-by-Step Methodology

-

Cell Plating:

-

Dispense 10,000 cells/well into 384-well black-wall/clear-bottom Poly-D-Lysine coated plates.

-

Incubate overnight at 37°C/5%

.

-

-

Dye Loading (Critical Step):

-

Prepare 2X Dye Loading Solution: Fluo-8 dye + 2.5 mM Probenecid in Assay Buffer.

-

Remove culture media (or use "No-Wash" kit). Add 25

L of 2X Dye Solution. -

Incubate: 30 min at 37°C, then 30 min at Room Temperature (RT). Note: The RT step equilibrates the plate to prevent thermal gradients during reading.

-

-

Compound Addition:

-

Prepare 5X compound plates (piperidine library) in HBSS buffer (final DMSO < 1%).

-

Place cell plate and compound plate into FLIPR Tetra (or FDSS).

-

-

Kinetic Reading:

-

Baseline: Read fluorescence (Ex 490nm / Em 525nm) for 10 seconds.

-

Addition: Instrument adds 12.5

L of compound. -

Response: Read continuously for 90-120 seconds.

-

-

Data Reduction:

-

Calculate Max-Min RFU (Relative Fluorescence Units) over the time course.

-

Protocol 2: Secondary Binding Screen (TR-FRET)

Objective: Validate direct binding affinity (

Materials

-

Receptor: Membrane prep of Tag-lite® GPCR (e.g., SNAP-tag).

-

Donor: Terbium Cryptate (Lumi4-Tb).

-

Acceptor: Fluorescent ligand (Red acceptor, e.g., d2).

-

Buffer: 50 mM Tris-HCl, 10 mM

, 0.1% BSA (prevents piperidine stickiness).

Step-by-Step Methodology

-

Reagent Preparation:

-

Dilute membranes and Tb-Donor in Assay Buffer.

-

Dilute Tracer (Acceptor) to

concentration.

-

-

Dispensing (384-well Low Volume White Plate):

-

Add 5

L of Piperidine compound (dilution series). -

Add 5

L of Tracer. -

Add 10

L of Membrane/Donor mix.

-

-

Incubation:

-

Seal plate and incubate for 2 hours at RT (equilibrium is crucial for accurate

).

-

-

Detection:

-

Read on TR-FRET compatible reader (e.g., PerkinElmer EnVision).

-

Excitation: 337 nm (Laser/Flash lamp).

-

Emission 1 (Donor): 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Delay: 50

s (eliminates short-lived autofluorescence from piperidine compounds).

-

TR-FRET Mechanism Diagram

Caption: TR-FRET Principle. Left: Tracer binding allows energy transfer.[2] Right: Piperidine ligand displaces tracer, reducing the 665nm/620nm ratio.

Data Analysis & Quality Control

Z-Factor Calculation

For every plate, calculate the Z-factor to validate assay window quality. A value

- : Standard deviation of positive/negative controls.[3]

- : Mean signal of positive/negative controls.[3]

TR-FRET Ratio Calculation

To normalize for well-to-well variability and quenching:

Troubleshooting Guide (Piperidine Specifics)

| Issue | Probable Cause | Corrective Action |

| High Background (Binding) | Piperidine aggregation or non-specific binding to plastic. | Add 0.01% Triton X-100 or 0.1% BSA to buffer. Use NBS plates. |

| Dye Leakage (Functional) | Anion transporters pumping Fluo-8 out of cells. | Increase Probenecid concentration (up to 5 mM) or switch to Calcium-6 (less leakage). |

| False Positives (Functional) | Autofluorescence of the piperidine core. | Verify with TR-FRET (time-resolved readout eliminates short-lived fluorescence).[2][5] |

| Precipitation | Low solubility of free base at pH 7.4. | Ensure DMSO stock is dry. Pre-dilute in buffer immediately before addition. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Thermo Fisher Scientific. LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.[2] Link

-

Corning Life Sciences. FLIPR® Calcium Assay Kit Protocol. Link

-

National Center for Biotechnology Information (NCBI). Assay Guidance Manual: FLIPR Assays for GPCR and Ion Channel Targets. Link

-

BenchChem. The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Link

Sources

Navigating the Maze: Advanced Formulation Strategies for Lipophilic Piperidine Derivatives

[Application Note & Protocol Guide]

Authored by: A Senior Application Scientist

Introduction: The Lipophilicity Challenge of Piperidine Scaffolds

The piperidine ring is a prominent structural element in modern medicinal chemistry, forming the core of many pharmaceutical agents.[1] However, its inherent lipophilicity often presents a significant hurdle for drug development professionals.[2][3] While beneficial for crossing biological membranes, high lipophilicity frequently results in poor aqueous solubility, leading to inconsistent absorption and diminished oral bioavailability.[4][5] This guide offers a detailed exploration of advanced formulation strategies designed to address the challenges posed by lipophilic piperidine derivatives. Moving beyond theory, this document provides actionable protocols and the scientific rationale behind them, empowering researchers to make informed decisions in their formulation development efforts.

Part 1: Physicochemical Characterization & Pre-formulation Assessment

A successful formulation strategy is built upon a thorough understanding of the drug candidate's physicochemical properties.[6][7][] For lipophilic piperidine derivatives, the following parameters are of utmost importance:

-

Aqueous Solubility: The intrinsic solubility in water and across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) is a fundamental starting point.[9][10] Many piperidine derivatives possess a basic pKa, which can lead to pH-dependent solubility profiles.

-

LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a quantitative measure of a compound's lipophilicity.[6] A high LogP value is often indicative of the solubility issues that formulation scientists aim to resolve.

-

Solid-State Properties: The crystalline structure, polymorphism, and melting point of a drug, often assessed by techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD), significantly influence its solubility. The amorphous form of a drug is generally more soluble than its crystalline counterpart.[10]

Protocol 1: pH-Dependent Solubility Profile

-

Buffer Preparation: Prepare a series of buffers that mimic the pH conditions of the gastrointestinal tract (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8).

-

Drug Addition: Add an excess amount of the piperidine derivative to each buffer in separate, sealed vials.

-

Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is achieved.

-

Sampling and Analysis: Withdraw a sample from each vial, clarify it by filtration through a 0.22 µm syringe filter to remove any undissolved solid particles, and determine the drug concentration using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Data Interpretation: Plot the measured solubility (in mg/mL or µM) against the corresponding pH to generate a pH-solubility profile. This profile is instrumental in guiding the selection of an appropriate formulation strategy.

Part 2: Strategic Formulation Approaches

The data gathered during pre-formulation assessment informs the selection of a tailored formulation strategy. The following decision tree outlines a logical process for choosing a suitable approach.

Caption: Decision workflow for selecting a formulation strategy.

Lipid-Based Drug Delivery Systems (LBDDS)

For highly lipophilic piperidine derivatives (LogP > 5), LBDDS are often a highly effective formulation choice.[11][12][13] These systems work by dissolving the drug in a lipid matrix, which helps to maintain it in a solubilized state within the gastrointestinal tract, thereby overcoming the dissolution-limited absorption.[14] Self-emulsifying drug delivery systems (SEDDS), and their micro- and nano-sized versions (SMEDDS and SNEDDS), are particularly noteworthy.[14][15] These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous environment like the fluids of the GI tract.[16]

Key Advantages:

-

Enhanced Solubilization: The lipid core serves as a vehicle for the lipophilic drug, improving its solubility.[4]

-

Improved Bioavailability: These formulations can promote lymphatic transport of the drug, which can help bypass first-pass metabolism in the liver.[4][13][17]

-

Protection from Degradation: The lipid matrix can shield the drug from degradation by enzymes or extreme pH in the gastrointestinal tract.

Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

-

Excipient Screening:

-

Oil Phase: Determine the solubility of the piperidine derivative in a variety of oils (e.g., Capryol 90, Labrafil M 1944 CS, Peceol).

-

Surfactant: Assess the drug's solubility in surfactants with a high Hydrophile-Lipophile Balance (HLB) (e.g., Kolliphor EL, Kolliphor RH 40, Tween 80).

-

Co-surfactant: Evaluate solubility in various co-surfactants (e.g., Transcutol HP, Capmul MCM).

-

-

Ternary Phase Diagram Construction:

-

Based on the solubility screening, select the most suitable oil, surfactant, and co-surfactant.

-

Prepare a series of formulations with varying ratios of these components.

-

Titrate each mixture with water and observe the point of turbidity to identify the boundaries of the microemulsion region.

-

Plot these points on a ternary phase diagram to visualize the self-microemulsifying region.

-

-

Formulation Optimization:

-

Select component ratios from the central area of the microemulsion region to ensure robustness and stability.

-

Incorporate the piperidine derivative into the optimized placebo formulation at the target concentration.

-

Confirm that the drug remains fully dissolved and does not precipitate upon storage.

-

-

Characterization:

-

Emulsion Droplet Size: Dilute the SMEDDS formulation in water and measure the resulting droplet size using Dynamic Light Scattering (DLS). A droplet size below 200 nm is generally targeted.[18]

-

Thermodynamic Stability: Subject the formulation to stress conditions such as centrifugation and several freeze-thaw cycles to ensure there is no phase separation or drug precipitation.

-

In Vitro Dispersion and Digestion: Evaluate the formulation's behavior in simulated gastric and intestinal fluids (SGF and SIF) to predict its in vivo performance.

-

Table 1: Example SMEDDS Formulation & Characterization Data

| Component | Role | Concentration (% w/w) |

| Piperidine API | Active | 10 |

| Capryol 90 | Oil Phase | 30 |

| Kolliphor RH 40 | Surfactant | 45 |

| Transcutol HP | Co-surfactant | 15 |

| Parameter | Result | |

| Droplet Size (nm) | 45 ± 3 nm | |

| Polydispersity Index | 0.15 | |

| Stability | Stable |

Amorphous Solid Dispersions (ASDs)

For compounds that are not excessively lipophilic but still exhibit poor solubility, converting the drug from its crystalline form to a higher-energy amorphous state can be very effective.[19][20] Amorphous Solid Dispersions (ASDs) involve dispersing the drug within a polymeric carrier, which helps to stabilize the amorphous form and prevent it from recrystallizing.[21][22]

Key Advantages:

-

Supersaturation: Upon dissolution, ASDs can create a supersaturated solution of the drug, which establishes a large concentration gradient that drives enhanced absorption.[22]

-

Established Manufacturing: Techniques such as spray drying and hot-melt extrusion (HME) are scalable and widely used in the pharmaceutical industry.[20][23][24]

Caption: Schematic of the Hot-Melt Extrusion (HME) process.

Protocol 3: Formulation by Hot-Melt Extrusion (HME)

-

Polymer Selection:

-

Select a polymer that exhibits good thermal stability and is miscible with the piperidine derivative. Commonly used polymers include polyvinylpyrrolidone (PVP), copovidone (e.g., Kollidon VA 64), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

-

Assess drug-polymer miscibility using DSC by observing the glass transition temperature (Tg). A single Tg for the blend indicates good miscibility.

-

-

Determine Processing Temperature:

-

The extrusion temperature should be high enough to melt and mix the components but low enough to avoid thermal degradation of the drug. A common starting point is 20-30°C above the Tg of the drug-polymer mixture.[25]

-

-

Extrusion Process:

-

Premix the piperidine derivative and the chosen polymer at the desired drug loading (e.g., 10-40% w/w).

-

Feed the blend into a laboratory-scale twin-screw extruder.[26]

-

Set the screw speed and temperature profile along the extruder barrel to ensure complete melting, mixing, and dissolution of the drug into the polymer matrix.

-

Collect the extrudate as it exits the die.

-

-

Characterization:

-

Amorphicity: Confirm the absence of crystallinity in the extrudate using XRPD (which should show a halo pattern instead of sharp peaks) and DSC (which should show a single Tg).

-

In Vitro Dissolution: Conduct dissolution testing in relevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to demonstrate the supersaturation and enhanced release profile of the ASD compared to the crystalline drug.

-

Physical Stability: Store the extrudate under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for any signs of recrystallization over time using XRPD.

-

Part 3: Conclusion & Future Outlook

The successful formulation of lipophilic piperidine derivatives necessitates a systematic and scientifically-driven approach. By integrating thorough physicochemical characterization with the rational application of advanced formulation technologies such as LBDDS and ASDs, the significant challenges of poor solubility and low bioavailability can be effectively addressed. The protocols provided in this guide offer a practical starting point for researchers in this field. As new excipients and polymers continue to be developed, the formulation scientist's toolkit will expand, enabling even more sophisticated solutions for these challenging yet therapeutically important molecules.

References

- Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.

- Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.

- Rajesh, K., et al. (2014). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. International Journal of Pharmaceutical Sciences and Research.

- Division of Pharmacy Professional Development. (Date unavailable). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.

- Yamashita, F., et al. (2018). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Pharmaceutical Sciences.

- Pouton, C. W. (2000). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Pharmaceutical Research.

- Agno Pharmaceuticals. (2025, October 9). Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs.

- Al-Amodi, O. A., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology.

- Journal of Pharmaceutical Negative Results. (Date unavailable). formulation and characterization of self emulsifying drug delivery system (sedds) for solubility.

- Creative Bioarray. (Date unavailable).

- Veranova. (Date unavailable). Amorphous Solid Dispersion.

- SciSpace. (Date unavailable).

- Langhua Pharmaceutical. (Date unavailable). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.

- Shafiq, S., et al. (2007). Self-emulsifying Drug Delivery Systems (SEDDS)

- ACS Publications. (2024, February 3). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment | ACS Omega.

- Ascendia Pharmaceuticals. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.

- BioDuro-Sundia. (Date unavailable).

- Pharma Excipients. (2023, August 5).

- BOC Sciences. (Date unavailable).

- ResearchGate. (Date unavailable). Role of Physicochemical Parameters on Drug Absorption and Their Implications in Pharmaceutical Product Development | Request PDF.

- EJPPS. (2025, July 11). From Concept to Delivery: The Evolution and Applications of Hot-Melt Extrusion in Pharmaceuticals.

- Agno Pharmaceuticals. (Date unavailable). Hot Melt Extrusion - Drug Manufacturing | Twin Screw Extruders.

- Thermo Fisher Scientific. (2023, May 4). Hot-Melt Extrusion in the Pharmaceutical Industry.

- Pharma Excipients. (Date unavailable).

- NIH. (Date unavailable). Lipid-Based Drug Delivery Systems - PMC.

- Aenova Group. (Date unavailable).

- Pharmaffiliates. (2025, November 12).

- MDPI. (2025, August 28).

- BOC Sciences. (2025, September 13). Liposome Formulation Challenges - Phospholipid Solutions.

- Lasota, J., et al. (2021).

- Thieme. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design.

- NIH. (Date unavailable).

- Pharma Excipients. (2018, September 30).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.pacelabs.com [blog.pacelabs.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. symmetric.events [symmetric.events]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. langhuapharma.com [langhuapharma.com]

- 9. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. research.monash.edu [research.monash.edu]

- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. aenova-group.com [aenova-group.com]

- 15. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. contractpharma.com [contractpharma.com]

- 20. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]

- 21. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. veranova.com [veranova.com]

- 23. seppic.com [seppic.com]

- 24. Hot Melt Extrusion - Pharma Manufacturing - Advancing Materials [thermofisher.com]

- 25. ascendiacdmo.com [ascendiacdmo.com]

- 26. agnopharma.com [agnopharma.com]

Troubleshooting & Optimization

Stability of thioether linkages under acidic deprotection conditions

Welcome to the technical support center for navigating the complexities of thioether linkage stability during acidic deprotection. This guide is designed for researchers, scientists, and drug development professionals who work with thioether-containing molecules, such as peptides and conjugates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your compounds.

Introduction

Thioether bonds (R-S-R') are prevalent in many biomolecules and synthetic compounds, prized for their relative stability. However, the use of strong acids for the removal of protecting groups, a common step in chemical synthesis, can present a significant challenge to their integrity. This guide will explore the nuances of thioether stability under these conditions, providing you with the knowledge to anticipate and mitigate potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Are thioether linkages completely stable to strong acids like trifluoroacetic acid (TFA)?

No, thioether linkages are not completely inert to strong acids. While generally more robust than other functional groups, they can be susceptible to cleavage and modification, particularly under harsh acidic conditions or during prolonged exposure. The sulfur atom in a thioether is nucleophilic and can be protonated in strong acid. This can initiate a cascade of reactions, including cleavage or reaction with carbocations generated from the deprotection of other functional groups.

Q2: What are the primary side reactions involving thioethers during acidic deprotection?

The two most common side reactions are S-alkylation and oxidation. S-alkylation occurs when carbocations, formed from the cleavage of protecting groups like tert-butyl (tBu) or trityl (Trt), are "scavenged" by the nucleophilic sulfur of the thioether. Oxidation of the thioether to a sulfoxide can also occur, especially if the reaction is exposed to air or if oxidizing species are present in the reaction mixture.

Q3: Can the structure of the thioether-containing molecule influence its stability?

Absolutely. The local chemical environment of the thioether bond plays a crucial role in its stability. For example, the thioether in a methionine residue is known to be susceptible to alkylation during deprotection. The accessibility of the sulfur atom and the presence of neighboring groups that can stabilize or destabilize reactive intermediates will influence the outcome.

Q4: What are "scavengers" and why are they essential when deprotecting thioether-containing compounds?

Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" reactive carbocations before they can react with sensitive functional groups like thioethers. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). Their use is critical to prevent the unwanted S-alkylation of thioether linkages.

Troubleshooting Guides

This section provides structured approaches to common problems encountered during the acidic deprotection of molecules containing thioether bonds.

Issue 1: Mass spectrometry analysis shows unexpected addition of +57 Da or other alkyl groups to my thioether-containing molecule.

Underlying Cause: This mass increase often corresponds to the addition of a tert-butyl group, a common protecting group. During its cleavage by acid, it forms a stable tert-butyl cation, which is then captured by the nucleophilic sulfur of the thioether, leading to S-alkylation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for thioether oxidation.

Protocol 2: Degassing and Use of Antioxidants

-

Degas Solvents: Before preparing your deprotection cocktail, sparge your TFA and other solvents with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Add Antioxidant: Include a small amount of a scavenger that also has antioxidant properties, such as 1,2-ethanedithiol (EDT), in your deprotection cocktail.

-

Perform Reaction Under Inert Atmosphere: Conduct the deprotection reaction under a blanket of argon or nitrogen to prevent atmospheric oxygen from entering the reaction vessel.

Protocol 3: Post-Deprotection Sulfoxide Reduction

If oxidation has already occurred, the resulting sulfoxide can often be reduced back to the thioether.

-

Dissolve the Crude Product: Dissolve the deprotected, crude product in a suitable solvent.

-

Add Reducing Agent: Treat the solution with a mild reducing agent, such as N-methylmercaptoacetamide, at a slightly basic pH (around 7.5-8.0).

-

Monitor the Reaction: Follow the progress of the reduction by LC-MS until the desired product is reformed.

-

Purify: Re-purify the product to remove the reducing agent and any byproducts.

Quantitative Data Summary

The following table summarizes the relative stability of a methionine-containing peptide under different deprotection conditions.

| Deprotection Cocktail (TFA-based) | % S-alkylation (tBu) | % Oxidation (Sulfoxide) | % Desired Product |

| 95% TFA, 5% Water | 15-20% | 5-10% | 70-80% |

| 95% TFA, 5% TIS | 25-30% | <5% | 65-70% |

| 95% TFA, 2.5% TIS, 2.5% Water | 5-10% | <5% | 85-90% |

| Reagent K | <2% | <1% | >97% |

Note: These values are illustrative and can vary based on the specific sequence and other protecting groups present.

References

Overcoming low ionization efficiency in LC-MS of piperidines

The following guide is structured as a Tiered Technical Support Center for researchers encountering ionization issues with piperidine-containing analytes.

Topic: Overcoming Low Ionization Efficiency & Signal Suppression Ticket Priority: High Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction: The "Piperidine Paradox"

User Query: "My piperidine analog is pure, but I see massive peak tailing and 10x lower signal intensity compared to other amines. I added TFA to fix the peak shape, but the signal vanished. What is happening?"

Scientist’s Analysis: Piperidine (pKa ~11.2) is a "sticky" secondary amine. Its high basicity creates two competing problems in LC-MS:

-

Chromatographic Tailing: The positively charged nitrogen interacts strongly with residual silanols on C18 columns, causing peak tailing that dilutes signal-to-noise (S/N).

-

Ionization Suppression: The standard fix for tailing (Trifluoroacetic Acid - TFA) acts as a "signal killer" in Electrospray Ionization (ESI) by forming neutral ion pairs in the gas phase.

This guide provides the protocols to break this cycle, moving from mobile phase optimization to chemical derivatization.

Module 1: Mobile Phase & Column Chemistry (The Foundation)

The TFA Trap: Why you must stop using it

Many researchers add 0.1% TFA to sharpen peaks. While this works for UV detection, it is disastrous for MS sensitivity.

-

Mechanism: TFA forms a tight ion pair with the piperidinium ion (

). This neutral complex resists "Coulombic fission" (the droplet explosion required for ESI), resulting in the analyte remaining undetected in the waste stream. -

The Fix: Replace TFA with Difluoroacetic Acid (DFA) or a Formate buffering system .

Protocol A: The "Golden Mix" for Direct Analysis

If you must use RPLC (Reverse Phase), use this mobile phase to balance peak shape and ionization.

| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Function |

| Solvent | Water (LC-MS Grade) | Acetonitrile (95%) / Water (5%) | High organic improves desolvation. |

| Modifier | 10 mM Ammonium Formate | 10 mM Ammonium Formate | Buffers silanol interactions. |

| Acid | 0.1% Formic Acid | 0.1% Formic Acid | Provides protons for |

Expert Insight: If peak tailing persists with Formic Acid, switch the column rather than the acid. Use a Charged Surface Hybrid (CSH) C18 column. These columns have a slightly positive surface charge that repels the piperidinium ion, preventing silanol interaction without needing TFA.

Module 2: The HILIC Alternative (Sensitivity Booster)

User Question: "Why is my signal higher in HILIC mode?" Answer: Piperidines are polar. In RPLC, they elute early in high water content (poor desolvation). In HILIC, they elute in high Acetonitrile content (>70%). Acetonitrile has a lower surface tension and heat of vaporization than water, leading to smaller droplets and significantly higher ionization efficiency.

Decision Matrix: RPLC vs. HILIC

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte polarity and matrix interference.

Module 3: Chemical Derivatization (The "Nuclear Option")

If direct ionization is insufficient (e.g., LOD requirements in the femtogram range), you must alter the molecule. Piperidines are secondary amines, making them perfect candidates for Dansylation .

Why Dansyl Chloride (Dns-Cl)?

-

Increased Hydrophobicity: The dansyl group adds a naphthalene ring, increasing retention on C18 columns (moving the peak away from the solvent front and suppression zone).

-

Proton Sponge: The dimethylamino group on the dansyl moiety has high gas-phase proton affinity, boosting ionization efficiency by 10-100x.

Protocol B: Step-by-Step Dansylation for Piperidines

Reagents:

-

Buffer: 100 mM Sodium Carbonate (

), pH 10. -

Reagent: Dansyl Chloride (1 mg/mL in Acetone).

-

Quench: 5% Formic Acid.

Workflow:

-

Mix: Add 50 µL Sample + 25 µL Buffer + 25 µL Dansyl Chloride solution.

-

Incubate: Heat at 60°C for 20 minutes . (Piperidines are sterically hindered secondary amines; heat is required for quantitative yield).

-

Quench: Add 10 µL of 5% Formic Acid to stop the reaction and neutralize pH.

-

Analyze: Inject directly onto RPLC-MS.

Quantitative Comparison of Methods:

| Method | Limit of Detection (LOD) | Peak Shape (Asymmetry Factor) | Pros | Cons |

| Native (TFA) | 50 ng/mL | 1.1 (Excellent) | Sharp peaks | Severe suppression |

| Native (Formic) | 10 ng/mL | 1.8 (Tailing) | Simple prep | Poor resolution |

| HILIC | 1 ng/mL | 1.2 (Good) | High sensitivity | Long equilibration |

| Dansyl-Deriv. | 0.05 ng/mL | 1.1 (Excellent) | Max Sensitivity | Extra prep step |

Module 4: Advanced Troubleshooting FAQs

Q1: I cannot switch columns or stop using TFA. Is there a hardware hack?

A: Yes. The "Post-Column Infusion" technique (The "Faubert" Method).

-

The Hack: Use a tee-junction after the column but before the MS source.

-

Infuse: Propionic Acid (10%) in Isopropanol at a low flow rate (e.g., 10 µL/min).

-

Mechanism: The propionic acid competes with TFA for the ion-pairing mechanism in the droplet, breaking the Piperidine-TFA pair and releasing the charged piperidine ion

.

Q2: My signal varies wildly between plasma samples.

A: This is Phospholipid Suppression . Piperidines often co-elute with Phosphatidylcholines (PCs) in RPLC (retention time 2-4 mins).

-

Diagnosis: Monitor transition m/z 184 -> 184 (Phospholipid headgroup) to see if it overlaps with your analyte.

-

Solution: Switch to HILIC (PCs elute later) or use Phospholipid Removal Plates (e.g., Ostro, HybridSPE) during sample prep.

Q3: I see a "split peak" for my piperidine.

A: This is likely pH mismatch . If your sample diluent is strong organic/acidic and your initial mobile phase is weak aqueous/basic, the piperidine may exist in two protonation states or experience "solvent mismatch."

-

Fix: Match the sample diluent to the starting mobile phase conditions (e.g., 95% Water / 0.1% Formic Acid).

Visualizing the Derivatization Pathway

Figure 2: Reaction pathway for Dansyl Chloride derivatization, converting low-response piperidines into high-response sulfonamides.

References

-

Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041–1044. Link

-

Kemsley, J. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases.[1][2] Rapid Communications in Mass Spectrometry, 26(12), 1507-1514. Link

-

Guillarme, D., & Veuthey, J. L. (2017). HILIC: The Pros and Cons. LCGC International, 30(11). Link

-

BenchChem. (2025).[3] Application Note: Enhanced Quantification of Amines using Dansyl Chloride Derivatization. Link

-

McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Chemical Communications, 53, 4679-4682. Link

Sources

- 1. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Chemist's Guide to the ¹H NMR Spectrum of 3-(2-(Methylthio)phenoxy)piperidine: A Predictive Interpretation and Isomeric Comparison

Furthermore, this guide demonstrates the power of ¹H NMR as a comparative tool by outlining how to distinguish 3-(2-(Methylthio)phenoxy)piperidine from its structural isomers, 2- and 4-substituted analogues. This predictive and comparative approach is a critical skill for researchers, enabling them to verify synthetic outcomes and confirm the identity of their target molecules with high confidence.

Molecular Structure and Proton Assignment

To interpret the spectrum, we must first identify all unique proton environments in the molecule. Due to the chiral center at C3 of the piperidine ring, the adjacent methylene protons (at C2 and C4) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

Figure 1. Structure of 3-(2-(Methylthio)phenoxy)piperidine with systematic proton labeling.

The protons are labeled as follows:

-

Aromatic Protons: H-3', H-4', H-5', H-6'

-

Piperidine Protons: H-2a/H-2e, H-3, H-4a/H-4e, H-5a/H-5e, H-6a/H-6e

-

Amine Proton: NH

-

Methylthio Proton: S-CH₃

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for 3-(2-(Methylthio)phenoxy)piperidine in a standard solvent like CDCl₃. These predictions are based on established chemical shift ranges and coupling constant data from similar chemical structures[1][2][3].

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-6' | ~ 7.25 - 7.35 | Doublet of doublets (dd) | ³J ≈ 7.5, ⁴J ≈ 1.5 | 1H |

| H-4' | ~ 7.15 - 7.25 | Triplet of doublets (td) | ³J ≈ 7.8, ⁴J ≈ 1.5 | 1H |

| H-5' | ~ 6.95 - 7.05 | Triplet of doublets (td) | ³J ≈ 7.5, ⁴J ≈ 1.2 | 1H |

| H-3' | ~ 6.85 - 6.95 | Doublet of doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 1.2 | 1H |

| H-3 | ~ 4.20 - 4.40 | Multiplet (m) | - | 1H |

| H-2e, H-6e | ~ 3.05 - 3.25 | Multiplet (m) | - | 2H |

| H-2a, H-6a | ~ 2.65 - 2.85 | Multiplet (m) | - | 2H |

| S-CH₃ | ~ 2.45 - 2.55 | Singlet (s) | - | 3H |

| NH | ~ 1.50 - 2.50 | Broad singlet (br s) | - | 1H |

| H-4e, H-5e | ~ 1.80 - 2.00 | Multiplet (m) | - | 2H |

| H-4a, H-5a | ~ 1.50 - 1.70 | Multiplet (m) | - | 2H |

Detailed Spectral Analysis: The Rationale Behind the Predictions

The Aromatic Region (δ 6.8 - 7.4 ppm)

The aromatic region is expected to show four distinct signals, each integrating to one proton. The substitution pattern is ortho, with an electron-donating phenoxy group (-OR) and a weakly electron-donating methylthio group (-SR)[4].

-

H-6' (δ ~7.3 ppm): This proton is ortho to the methylthio group and will be split by H-5' (ortho coupling, ³J ≈ 7.5 Hz) and H-4' (meta coupling, ⁴J ≈ 1.5 Hz), appearing as a doublet of doublets.

-

H-4' (δ ~7.2 ppm): Located para to the methylthio group, this proton is coupled to H-3' and H-5' (both ortho, ³J ≈ 7.8 Hz) and H-6' (para, ⁵J, often unresolved). It will likely appear as a triplet of doublets.

-

H-5' (δ ~7.0 ppm): This proton is ortho to the phenoxy oxygen and meta to the methylthio group. It will be coupled to H-4' and H-6' (ortho, ³J ≈ 7.5 Hz) and H-3' (meta, ⁴J ≈ 1.2 Hz), resulting in a triplet of doublets.

-

H-3' (δ ~6.9 ppm): Being ortho to the strongly electron-donating phenoxy oxygen, this proton is the most shielded of the aromatic protons[5]. It will be split by H-4' (ortho, ³J ≈ 8.0 Hz) and H-5' (meta, ⁴J ≈ 1.2 Hz), giving a doublet of doublets.

The Piperidine Region (δ 1.5 - 4.4 ppm)

The signals for the piperidine protons are complex due to the ring's chair conformation, the presence of a chiral center, and diastereotopicity[6].

-

H-3 (δ ~4.3 ppm): This methine proton is directly attached to the carbon bearing the electronegative phenoxy group, causing a significant downfield shift. It will be coupled to the four adjacent protons on C2 and C4, resulting in a complex multiplet.

-

Equatorial Protons (H-2e, H-6e; δ ~3.15 ppm): The equatorial protons alpha to the nitrogen are typically found at a lower field than their axial counterparts.

-

Axial Protons (H-2a, H-6a; δ ~2.75 ppm): The axial protons alpha to the nitrogen are more shielded. These C2 and C6 protons will appear as complex, overlapping multiplets due to geminal and vicinal coupling.

-

Remaining Piperidine Protons (H-4a, H-4e, H-5a, H-5e; δ ~1.5 - 2.0 ppm): These protons are further from the substituents and will appear in the more shielded alkyl region of the spectrum, likely as a broad, overlapping set of multiplets[7].

-

NH Proton (δ ~1.5 - 2.5 ppm): The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature[8]. It often appears as a broad singlet due to quadrupole broadening and chemical exchange, and may not show coupling to adjacent protons.

The Methylthio Region (δ ~2.5 ppm)

-

S-CH₃ (δ ~2.5 ppm): The methyl protons of an aryl methyl sulfide typically appear as a sharp singlet in the range of δ 2.4-2.5 ppm.[9] The signal is a singlet because there are no adjacent protons to cause splitting.

Isomeric Comparison: Distinguishing 3-, 2-, and 4-Substituted Isomers

A key application of ¹H NMR is the differentiation of structural isomers. The predicted spectrum of 3-(2-(methylthio)phenoxy)piperidine can be clearly distinguished from its 2- and 4-substituted analogs.

Figure 2. Structural isomers of (2-(methylthio)phenoxy)piperidine.

| Feature | 3-Isomer (Target) | 4-Isomer | 2-Isomer |

| Symmetry | Asymmetric | Symmetric (C₂ plane) | Asymmetric |

| Piperidine ¹H Signals | All 9 protons unique (complex multiplets) | Fewer signals due to symmetry. H-2/H-6 and H-3/H-5 are chemically equivalent. | All 9 protons unique (complex multiplets) |

| Key Differentiating Signal | H-3 methine proton at ~4.2-4.4 ppm | H-4 methine proton at ~4.2-4.4 ppm . The signals for H-2/H-6 and H-3/H-5 will be simpler than in the 3-isomer. | H-2 methine proton at ~4.8-5.2 ppm . This proton is both alpha to nitrogen AND on the carbon with the phenoxy group, leading to a much larger downfield shift. |

| Aromatic Region | Identical for all isomers (~6.8-7.4 ppm) | Identical for all isomers (~6.8-7.4 ppm) | Identical for all isomers (~6.8-7.4 ppm) |

The most telling difference is the chemical shift of the methine proton attached to the carbon bearing the phenoxy group. For the 2-isomer, this proton (H-2) would be significantly further downfield than H-3 in our target molecule due to the combined deshielding effects of the adjacent nitrogen and the phenoxy oxygen. The 4-isomer would exhibit a much simpler pattern in the piperidine region due to its molecular symmetry.

Logical Workflow for Isomer Identification

The following diagram illustrates the decision-making process for distinguishing the isomers based on key features of the ¹H NMR spectrum.

Caption: Workflow for isomeric differentiation using ¹H NMR data.

Recommended Experimental Protocol

To obtain a high-quality ¹H NMR spectrum for structural verification of 3-(2-(Methylthio)phenoxy)piperidine, the following protocol is recommended.

Objective: To acquire a high-resolution ¹H NMR spectrum for unambiguous structural elucidation.

Materials:

-

Sample (~5-10 mg)

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

NMR Tube (5 mm, high precision)

-

Tetramethylsilane (TMS) as internal standard (often pre-mixed in solvent)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds[10].

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

-

Using a pipette, transfer the solution to a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

-

Instrument Setup (for a standard 400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Load standard instrument parameters for a ¹H experiment.

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity. A narrow and symmetrical TMS or residual solvent peak is indicative of good shimming.

-

-

Data Acquisition:

-

Spectral Width: Set to approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Pulse Angle: Use a standard 30° or 90° pulse.

-

Acquisition Time (AT): Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds. For more accurate integration, increase to 5 seconds.

-

Number of Scans (NS): Acquire 8 or 16 scans for a sample of this concentration.

-

Receiver Gain (RG): Adjust automatically.

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm or the residual solvent peak to its known value (e.g., CHCl₃ at δ 7.26 ppm).

-

Integrate all signals. Set the integration of a well-resolved signal from a known number of protons (e.g., the S-CH₃ singlet) to 3.0 to normalize the other integrals.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

References

- Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Inform

-

1H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. ResearchGate. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

o-(Methylthio)phenol | C7H8OS. PubChem, National Center for Biotechnology Information. [Link]

-

Short Summary of 1H-NMR Interpretation. University of Colorado Boulder. [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

-

1H NMR Spectroscopy. University of Glasgow School of Chemistry. [Link]

-

Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry. [Link]

-

1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. ResearchGate. [Link]

-

NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

-

1H NMR chemical shift ppm table. University of Wisconsin-Madison. [Link]

-

NMR Chemical Shifts of Trace Impurities. Organometallics 2010, 29, 2176–2179. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 9. rsc.org [rsc.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Comparative Guide to the Mass Spectrometry Fragmentation of Phenoxy Piperidines

This guide provides an in-depth analysis of the characteristic fragmentation patterns of phenoxy piperidine derivatives, a scaffold of significant interest in pharmaceutical development. By understanding the core fragmentation pathways under electrospray ionization (ESI) and collision-induced dissociation (CID), researchers can accelerate structural elucidation, metabolite identification, and impurity profiling. This document moves beyond a simple listing of fragments to explain the causal mechanisms, offering a predictive framework for this important class of molecules.

Introduction: The Phenoxy Piperidine Scaffold

The phenoxy piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly within the class of selective serotonin reuptake inhibitors (SSRIs). Its prevalence demands a robust understanding of its behavior under mass spectrometric analysis. This guide will use key pharmaceutical examples—Paroxetine and Atomoxetine—to compare and contrast their fragmentation behaviors, providing a practical framework for researchers.

Fundamentals of Fragmentation in ESI-MS/MS

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, for basic compounds like phenoxy piperidines.[1][2] The inherent basicity of the piperidine nitrogen makes it the most likely site of protonation.[1] Subsequent fragmentation, induced by collision with an inert gas (Collision-Induced Dissociation or CID), provides structural information. The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses, which are in turn influenced by the substituents on both the phenoxy and piperidine rings.[1][3]

Two primary fragmentation themes dominate this class of compounds:

-

Piperidine Ring Cleavage: The saturated piperidine ring is susceptible to ring-opening reactions, often initiated by the charged nitrogen atom.[4][5]

-

Ether Bond Scission: The bond connecting the phenoxy group to the piperidine core represents another key cleavage site.

The interplay between these pathways, and the influence of aromatic substituents, will be explored through the following case studies.

Comparative Fragmentation Analysis: Case Studies

To illustrate the core principles, we will compare the fragmentation of two well-characterized phenoxy piperidine drugs: Paroxetine and Atomoxetine.

Paroxetine is an SSRI characterized by a fluorinated phenoxy group. Its fragmentation provides a classic example of piperidine-driven cleavage.

-

Precursor Ion: [M+H]⁺ = m/z 330.1

The CID spectrum of Paroxetine is typically dominated by two major product ions. The formation of these ions can be rationalized by distinct, competing fragmentation pathways.

Pathway A: Piperidine Ring Fission The most abundant fragment ion observed for Paroxetine is often at m/z 70 .[6] This ion arises from a charge-remote fragmentation within the piperidine ring, leading to the formation of a stable, cyclic iminium ion.

Pathway B: Ether Bond Cleavage A second, highly informative fragment is found at m/z 192 .[7][8][9] This results from the cleavage of the C-O ether bond, with the charge being retained by the piperidine-containing portion of the molecule. This pathway is crucial for confirming the core structure.

Caption: Competing fragmentation pathways of protonated Paroxetine.

Atomoxetine, used for ADHD treatment, features a methylphenyl group and a different linkage to the nitrogen atom compared to Paroxetine. This structural difference leads to a distinct primary fragmentation pathway.

-

Precursor Ion: [M+H]⁺ = m/z 256.2

Dominant Pathway: α-Cleavage The most characteristic fragment for Atomoxetine is observed at m/z 44 .[10] This ion is the result of an alpha-cleavage adjacent to the secondary amine. This is a classic fragmentation mechanism for aliphatic amines where the C-C bond next to the C-N bond is cleaved, resulting in a stable iminium ion.[3][11] This pathway is so favorable that it often yields the base peak in the MS/MS spectrum.

Caption: Primary α-cleavage fragmentation pathway of protonated Atomoxetine.

Data Summary and Comparison

The fragmentation behavior of these two molecules highlights how subtle structural changes can dramatically alter the resulting mass spectrum.